Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl
Description
Structural Elucidation and Nomenclature of Tert-Butyl 5-Amino-2-Azaspiro[3.4]octane-2-Carboxylate Hydrochloride
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride , reflects its core structure and substituents. Breaking this down:
- Spiro[3.4]octane : A bicyclic system where a single atom (the spiro carbon) bridges a 3-membered ring and a 4-membered ring.
- 2-Aza : Indicates a nitrogen atom replaces a carbon at position 2 of the smaller (3-membered) ring.
- 5-Amino : A primary amine (-NH₂) at position 5 of the larger (4-membered) ring.
- tert-Butyl carboxylate : A tert-butoxycarbonyl (Boc) protecting group esterified to the nitrogen in the 3-membered ring.
- Hydrochloride : The amine is protonated to -NH₃⁺, with Cl⁻ as the counterion.
Molecular Formula :
- Base compound: C₁₂H₂₂N₂O₂.
- Hydrochloride salt: C₁₂H₂₃ClN₂O₂.
Molecular Weight : - Base: 226.32 g/mol.
- Hydrochloride: 262.78 g/mol (calculated as 226.32 + 36.46 [HCl]).
| Property | Value |
|---|---|
| Molecular Formula (HCl) | C₁₂H₂₃ClN₂O₂ |
| Molecular Weight (HCl) | 262.78 g/mol |
| SMILES (Base) | CC(C)(C)OC(=O)N1CC2(C1)CCCC2N |
| SMILES (HCl) | CC(C)(C)OC(=O)N1CC2(C1)CCCC2[NH3+].[Cl-] |
Spirocyclic Architecture: 2-Azaspiro[3.4]octane Core Characterization
The spiro[3.4]octane system consists of two fused rings sharing one spiro carbon atom. Key features include:
- Ring Sizes : A 3-membered aziridine ring (containing nitrogen) and a 4-membered cycloalkane ring.
- Numbering : Begins at the spiro carbon, proceeding through the smaller ring first (positions 1–3) and then the larger ring (positions 4–7).
- Nitrogen Placement : Position 2 in the aziridine ring, contributing to the compound’s basicity.
The rigidity of the spiro framework influences conformational stability, making it valuable in drug design for restricting molecular flexibility.
Functional Group Analysis: Carboxylate Ester and Primary Amine Moieties
Carboxylate Ester (tert-Butyl Group)
- Role : The Boc group (-OC(=O)O-tert-butyl) protects the secondary amine in the aziridine ring during synthesis.
- Electron-Withdrawing Effect : Stabilizes the adjacent nitrogen against nucleophilic attack.
Primary Amine (-NH₂)
- Location : Position 5 on the 4-membered ring.
- Reactivity : Participates in acid-base reactions, forming the hydrochloride salt.
Key Functional Group Interactions :
Protonation State and Salt Formation: HCl Counterion Effects
The hydrochloride salt form arises from protonation of the primary amine:
- Protonation : -NH₂ → -NH₃⁺ in acidic conditions, with Cl⁻ neutralizing the charge.
- Impact on Solubility : Enhances water solubility compared to the free base, facilitating purification and handling.
- Solid-State Stability : Ionic interactions between -NH₃⁺ and Cl⁻ improve crystalline stability, critical for storage.
Comparative Properties :
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in Water | Low | Moderate to High |
| Melting Point | ~100–120°C (estimated) | Elevated (crystalline) |
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)6-4-5-9(12)13;/h9H,4-8,13H2,1-3H3;1H |
InChI Key |
MDTJOJMQCSMWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as tetrahydrofuran (THF).
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Protection of Functional Groups: Protecting groups such as tert-butyl are used to protect sensitive functional groups during the synthesis.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 262.77 g/mol
- CAS Number : 2177264-93-4
- IUPAC Name : tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate; hydrochloride
Structural Characteristics
The compound features a spirocyclic structure which contributes to its biological activity. The presence of both amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
Case Studies
- Antidepressant Activity : Research indicates that compounds with similar spirocyclic structures exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection in models of neurodegenerative diseases, potentially through anti-inflammatory mechanisms.
Pharmacology
The pharmacological profile of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is under investigation for its potential as a drug candidate.
Synthetic Organic Chemistry
In synthetic organic chemistry, tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride serves as an intermediate for synthesizing more complex molecules.
Synthesis Pathways
The synthesis typically involves multi-step reactions starting from readily available precursors. The spirocyclic framework can be constructed using cyclization techniques that are well-established in organic synthesis.
Research and Development
The compound is being explored for its potential utility in drug discovery programs aimed at treating conditions such as anxiety, depression, and neurodegeneration.
Data Tables
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates neurotransmitter systems |
| Neuroprotective | Potential anti-inflammatory effects |
| Enzyme Inhibition | Inhibits neurotransmitter degrading enzymes |
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic and bicyclic derivatives, focusing on functional groups, ring systems, and physicochemical properties.
Structural Analogues with Spiro[3.4]octane Cores
Bicyclic Analogues with Diazabicyclo Systems
Key Comparative Insights
Functional Group Diversity
- Amino vs. Oxo/Thia Groups: The 5-amino group in the target compound supports amide bond formation or Schiff base reactions, whereas 5-oxo (ketone) or 5-thia (sulfur) analogues enable distinct reactivity (e.g., nucleophilic additions or metal coordination) .
- Salt Forms : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral spiro derivatives (e.g., tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate) .
Ring System Modifications
- Spiro vs.
- Heteroatom Incorporation : Oxygen (5-oxa) or sulfur (5-thia) alters electronic properties and polarity. For example, 5-thia derivatives may exhibit improved membrane permeability due to increased lipophilicity .
Biological Activity
Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS No. 2177264-93-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The azaspiro compounds are known for their diverse pharmacological properties, which can include antimicrobial, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate HCl is , with a molecular weight of 262.78 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O₂ |
| Molecular Weight | 262.78 g/mol |
| CAS Number | 2177264-93-4 |
| Purity | 95% |
Biological Activity Overview
Research has indicated that compounds with spirocyclic structures often exhibit significant biological activities, including:
1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of azaspiro compounds. For instance, derivatives similar to tert-butyl 5-amino-2-azaspiro[3.4]octane have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
2. Neuroprotective Effects
Azaspiro compounds have been investigated for their neuroprotective capabilities. Preliminary studies indicate that tert-butyl 5-amino-2-azaspiro[3.4]octane may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
3. Anti-inflammatory Properties
Inflammation is a key factor in numerous chronic diseases. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, which could be relevant for conditions like arthritis or other inflammatory disorders.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various azaspiro compounds, including tert-butyl 5-amino-2-azaspiro[3.4]octane against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Neuroprotective Mechanisms
In a cellular model of oxidative stress, tert-butyl 5-amino-2-azaspiro[3.4]octane demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability compared to untreated controls.
Research Findings
Recent findings highlight the following aspects of the biological activity of tert-butyl 5-amino-2-azaspiro[3.4]octane:
- Mechanism of Action : The compound's mechanism appears to involve interaction with specific receptors or enzymes involved in inflammation and microbial resistance.
- Synergistic Effects : In combination with other antimicrobial agents, this compound may enhance efficacy, suggesting potential for use in combination therapies.
- Safety Profile : Toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in preclinical models.
Q & A
What are the established synthetic routes for preparing tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate HCl?
Basic Research Focus
A key method involves multi-step synthesis starting from spirocyclic intermediates. For example, tert-butyl-protected spiro[3.4]octane scaffolds are functionalized via reductive amination or nucleophilic substitution to introduce the 5-amino group. A patent (CN-112574085-A) outlines the preparation of the 5-amino derivative using Boc-protection and subsequent HCl salt formation . Critical steps include:
- Protection/Deprotection : Boc groups are used to stabilize reactive amines during synthesis.
- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC.
- Salt Formation : The HCl salt is generated via acidification with HCl in anhydrous ether.
Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
Basic Research Focus
Rigorous characterization requires:
- NMR Spectroscopy : H and C NMR confirm spirocyclic geometry and amine protonation states.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for : 273.14 g/mol) .
- X-ray Crystallography : SHELXL refinement resolves crystal structures, particularly for confirming stereochemistry in spiro systems .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm.
How can Suzuki-Miyaura cross-coupling reactions be optimized for functionalizing this spirocyclic scaffold?
Advanced Research Focus
The spirocyclic core’s rigidity poses challenges in cross-coupling. A Pfizer patent (EP 4 219 464 A1) demonstrates successful coupling using:
- Catalyst System : with potassium carbonate as a base .
- Reaction Conditions : Anhydrous DMF at 80°C for 24 hours achieves moderate yields (40–60%).
- Substrate Compatibility : Electron-deficient aryl bromides (e.g., 4-bromophenyl derivatives) show higher reactivity than electron-rich analogs .
What experimental strategies mitigate decomposition of the HCl salt under basic conditions?
Advanced Research Focus
The HCl salt’s instability in basic media requires:
- pH Control : Maintain reaction pH <7 using buffered aqueous phases (e.g., citrate buffer) during extractions.
- Protection Strategies : Temporarily replace the HCl salt with stable intermediates (e.g., trifluoroacetate salts) for base-sensitive reactions .
- Low-Temperature Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
How can computational modeling aid in predicting the reactivity of this spirocyclic amine in nucleophilic substitutions?
Advanced Research Focus
Density Functional Theory (DFT) calculations reveal:
- Steric Effects : The spirocyclic structure’s bridgehead carbon hinders nucleophilic attack, favoring axial over equatorial substitution pathways.
- Charge Distribution : Protonation at the 5-amino group increases electrophilicity at adjacent carbons, enabling regioselective alkylation.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving reaction kinetics .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Focus
Critical scalability issues include:
- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether/hexane mixtures) .
- Byproduct Formation : Optimize stoichiometry of Boc-protection steps to minimize diastereomeric impurities .
- Safety Protocols : Handle chlorinated intermediates (e.g., chlorosulfonyl derivatives) in fume hoods with flame-retardant PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
